
3-Azido-2,5-di(propan-2-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-2,5-di(propan-2-yl)pyrazine is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are heterocyclic aromatic organic compounds that are widely known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-2,5-di(propan-2-yl)pyrazine can be achieved through various synthetic routes. One common method involves the reaction of 2,5-di(propan-2-yl)pyrazine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the formation of the azido group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Azido-2,5-di(propan-2-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Azido-2,5-di(propan-2-yl)pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-Azido-2,5-di(propan-2-yl)pyrazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking molecules in biological systems. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, potentially leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2,5-Di(propan-2-yl)pyrazine: Lacks the azido group, making it less reactive in certain chemical reactions.
3-Amino-2,5-di(propan-2-yl)pyrazine: Contains an amino group instead of an azido group, leading to different reactivity and biological properties.
3-Nitro-2,5-di(propan-2-yl)pyrazine: Contains a nitro group, which can undergo different chemical transformations compared to the azido group.
Uniqueness
This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
83505-89-9 |
|---|---|
Molecular Formula |
C10H15N5 |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
3-azido-2,5-di(propan-2-yl)pyrazine |
InChI |
InChI=1S/C10H15N5/c1-6(2)8-5-12-9(7(3)4)10(13-8)14-15-11/h5-7H,1-4H3 |
InChI Key |
GSULTZKZCDVSMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(C(=N1)N=[N+]=[N-])C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


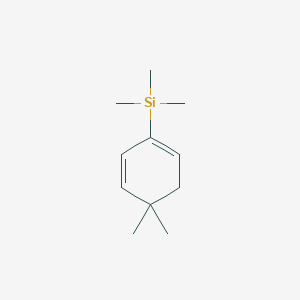
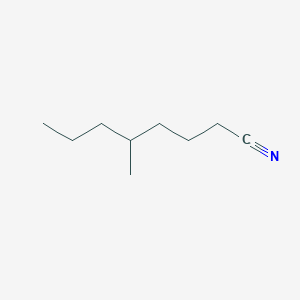
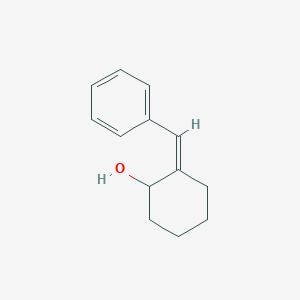
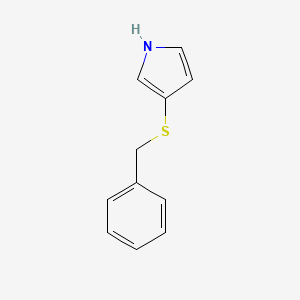
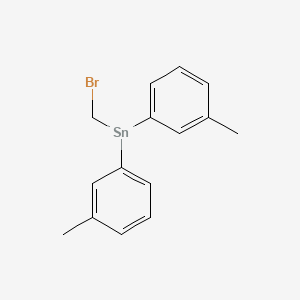
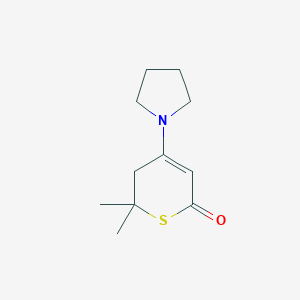
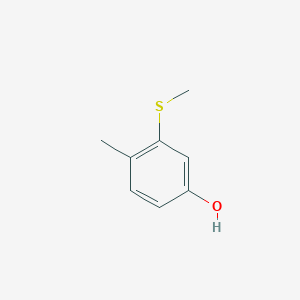
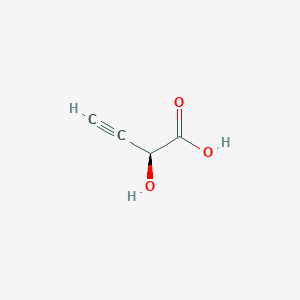
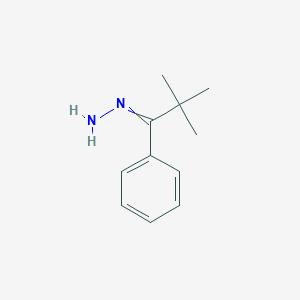

![1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride](/img/structure/B14425257.png)
![(2aR,8bS)-8b-methyl-2-methylene-2a,4-dihydro-1H-cyclobuta[c]quinolin-3-one](/img/structure/B14425259.png)
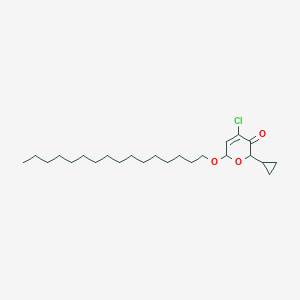
![(2S)-2-[(2-Methoxyethoxy)methoxy]propanal](/img/structure/B14425274.png)
